An In-depth Technical Guide to 2-Chloro-4-methoxypyridine: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 2-Chloro-4-methoxypyridine: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-methoxypyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique electronic properties, arising from the interplay of the electron-withdrawing chloro substituent and the electron-donating methoxy (B1213986) group on the pyridine (B92270) ring, make it a valuable precursor for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and key reactions of 2-Chloro-4-methoxypyridine, tailored for researchers and professionals in drug development and related scientific fields.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 2-Chloro-4-methoxypyridine is presented below. These properties are crucial for its handling, reaction setup, and purification.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆ClNO | |
| Molecular Weight | 143.57 g/mol | |
| CAS Number | 17228-69-2 | |
| Appearance | Light yellow to brown, hygroscopic liquid | [1] |
| Boiling Point | 224-225 °C (lit.) | |
| Density | 1.258 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.5400 (lit.) | |
| Solubility | Soluble in alcohol. | |
| pKa | No experimental data found. Estimated to be lower than that of 4-methoxypyridine (B45360) due to the electron-withdrawing nature of the chlorine atom. The pKa of the conjugate acid of 2-methoxypyridine (B126380) is 3.06.[2] |
Spectral Data
Detailed spectral data is essential for the identification and characterization of 2-Chloro-4-methoxypyridine.
¹H NMR Spectrum: While a detailed spectrum with peak assignments was not found in the available resources, the expected proton chemical shifts can be predicted based on the substituent effects on the pyridine ring.
¹³C NMR Spectrum: A reference to a ¹³C NMR spectrum is available, though detailed peak assignments are not provided.[3]
Infrared (IR) Spectrum: An ATR-IR spectrum is available for reference.[3]
Mass Spectrum: While a detailed spectrum with fragmentation analysis was not found, the molecular ion peak (M+) would be expected at m/z 143, with a characteristic M+2 peak at m/z 145 due to the presence of the chlorine-37 isotope.[4]
Synthesis of 2-Chloro-4-methoxypyridine
The synthesis of 2-Chloro-4-methoxypyridine can be achieved through various routes. One common method involves the reaction of a suitable precursor with a chlorinating agent. A general synthetic pathway is outlined below.
Caption: General synthesis of 2-Chloro-4-methoxypyridine.
A detailed experimental protocol for the synthesis of 2-chloro-4-nitropyridine-N-oxide from 2-chloropyridine-N-oxide is available, which involves nitration using a mixture of concentrated sulfuric acid and nitric acid.[5] This can be a precursor for further transformations to obtain 2-Chloro-4-methoxypyridine. Another patent describes the synthesis of 4-chloro-3-methoxy-2-methylpyridine-N-oxide using hydrogen peroxide as the oxidizing agent.[6]
Chemical Reactivity and Experimental Protocols
2-Chloro-4-methoxypyridine is a versatile intermediate that participates in a variety of chemical transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 2-position of the pyridine ring is susceptible to displacement by various nucleophiles. The electron-withdrawing nature of the pyridine nitrogen facilitates this reaction.
Caption: General SNAr pathway for 2-Chloro-4-methoxypyridine.
Experimental Protocol for Nucleophilic Substitution with a Phenoxide:
While a specific protocol for 2-Chloro-4-methoxypyridine with phenoxide was not found, a general procedure for the reaction of a related chloropyrimidine with sodium phenoxide is available.[7] This can be adapted as a starting point.
-
Materials: 2-Chloro-4-methoxypyridine, sodium phenoxide, and a suitable aprotic polar solvent (e.g., DMF or DMSO).
-
Procedure: a. To a solution of sodium phenoxide in the chosen solvent, add 2-Chloro-4-methoxypyridine. b. Heat the reaction mixture and monitor its progress by a suitable analytical technique (e.g., TLC or LC-MS). c. Upon completion, cool the reaction mixture and perform an aqueous work-up. d. The crude product can be purified by crystallization or column chromatography.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. 2-Chloro-4-methoxypyridine can be coupled with various boronic acids or their esters in the presence of a palladium catalyst and a base.
Caption: General workflow for Suzuki-Miyaura coupling.
Experimental Protocol for Suzuki-Miyaura Coupling with 4-Methylphenylboronic Acid:
A detailed protocol for the coupling of 2-bromo-5-methylpyridine (B20793) with 4-chlorophenylboronic acid is available and can be adapted.[8]
-
Materials: 2-Chloro-4-methoxypyridine, 4-methylphenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a solvent system (e.g., toluene/ethanol/water).
-
Procedure: a. In a reaction flask, combine 2-Chloro-4-methoxypyridine, 4-methylphenylboronic acid, the base, and the palladium catalyst. b. Add the degassed solvent system. c. Heat the reaction mixture under an inert atmosphere and monitor its progress. d. After completion, cool the mixture and perform a standard aqueous work-up. e. Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling aryl halides with amines, catalyzed by a palladium complex. 2-Chloro-4-methoxypyridine can be effectively coupled with a variety of primary and secondary amines.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol for Buchwald-Hartwig Amination with Piperidine:
A general protocol for the Buchwald-Hartwig amination of aryl halides with secondary amines is available.[9]
-
Materials: 2-Chloro-4-methoxypyridine, piperidine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., XPhos), a strong base (e.g., sodium tert-butoxide), and an anhydrous solvent (e.g., toluene).
-
Procedure: a. In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst, ligand, and base. b. Add the anhydrous solvent, followed by 2-Chloro-4-methoxypyridine and piperidine. c. Heat the reaction mixture and monitor its progress. d. Upon completion, cool the reaction and quench with water. e. Extract the product with an organic solvent and purify by column chromatography.
Applications in Drug Development
2-Chloro-4-methoxypyridine is a valuable intermediate in the synthesis of various biologically active molecules.[1] Its ability to undergo a range of chemical transformations allows for the construction of diverse molecular scaffolds, which are often found in pharmaceutical agents. For instance, substituted pyridines are core structures in many drugs targeting a variety of diseases. The reactivity of 2-Chloro-4-methoxypyridine makes it an attractive starting material for the synthesis of compound libraries for high-throughput screening in drug discovery programs.
Safety and Handling
2-Chloro-4-methoxypyridine is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Chloro-4-methoxypyridine is a key heterocyclic intermediate with a rich and versatile chemistry. Its physical and chemical properties, coupled with its reactivity in fundamental organic reactions, make it an indispensable tool for synthetic chemists, particularly in the field of drug discovery and development. This technical guide provides a foundational understanding of this important molecule, offering a starting point for its application in the synthesis of novel and complex chemical entities. Further research to fully elucidate its spectral characteristics and to develop optimized and specific reaction protocols will undoubtedly expand its utility in the scientific community.
References
- 1. nbinno.com [nbinno.com]
- 2. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloro-4-methoxypyridine | C6H6ClNO | CID 1991128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. prepchem.com [prepchem.com]
- 6. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 7. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
